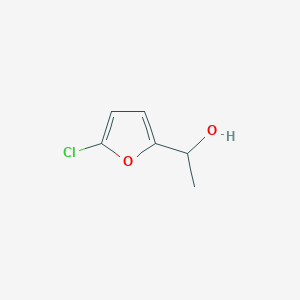
1-(5-Chlorofuran-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chlorofuran-2-yl)ethanol is an organic compound characterized by the presence of a furan ring substituted with a chlorine atom at the 5-position and an ethanol group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chlorofuran-2-yl)ethanol typically involves the chlorination of furan followed by the introduction of an ethanol group. One common method includes the reaction of 5-chlorofuran with ethylene oxide in the presence of a catalyst to yield this compound. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Chlorofuran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a furan-2-yl ethanol derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used to replace the chlorine atom.
Major Products:
Oxidation: 5-Chlorofuran-2-carboxylic acid or 5-chlorofuran-2-carbaldehyde.
Reduction: Furan-2-yl ethanol.
Substitution: 1-(5-Aminofuran-2-yl)ethanol or 1-(5-Mercaptofuran-2-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
1-(5-Chlorofuran-2-yl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving furan derivatives.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its structural similarity to other biologically active furan derivatives.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 1-(5-Chlorofuran-2-yl)ethanol exerts its effects is primarily through its interaction with biological macromolecules. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the ethanol group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Furan-2-yl ethanol: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
5-Chlorofuran-2-carboxylic acid: Contains a carboxylic acid group instead of an ethanol group, leading to different chemical properties and applications.
1-(5-Bromofuran-2-yl)ethanol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
Uniqueness: 1-(5-Chlorofuran-2-yl)ethanol is unique due to the presence of both a chlorine atom and an ethanol group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.
Eigenschaften
Molekularformel |
C6H7ClO2 |
|---|---|
Molekulargewicht |
146.57 g/mol |
IUPAC-Name |
1-(5-chlorofuran-2-yl)ethanol |
InChI |
InChI=1S/C6H7ClO2/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3 |
InChI-Schlüssel |
IZZJQEAJJKUCKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(O1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



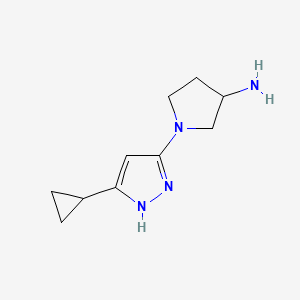


![2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11791564.png)
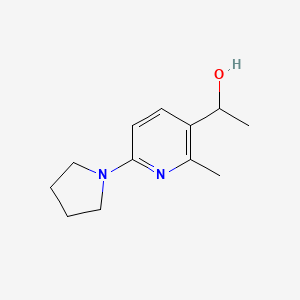
![(3-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B11791579.png)
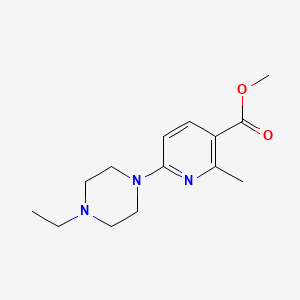
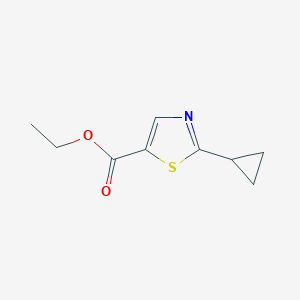


![Tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate](/img/structure/B11791620.png)
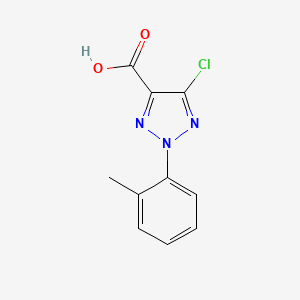
![2-Bromo-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B11791631.png)
